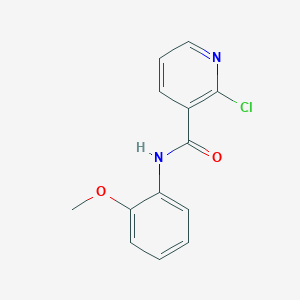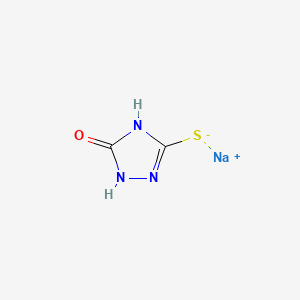
sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide typically involves the modification of nitro-triazole starting materials. One common synthetic route includes the following steps :
Modification of the Cyano Group: The cyano group of the nitro-triazole starting material is modified through a series of reactions.
Formation of Tetrazol-1-ol: The intermediate product is converted into tetrazol-1-ol.
Selective Oxidation: The triazole ring is selectively oxidized to form the hydroxy-triazole.
Sulfanide Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide involves its interaction with specific molecular targets. For instance, in biological systems, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide can be compared to other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share a similar triazole ring structure but differ in their functional groups and specific applications
Properties
Molecular Formula |
C2H2N3NaOS |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
sodium;5-oxo-1,4-dihydro-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C2H3N3OS.Na/c6-1-3-2(7)5-4-1;/h(H3,3,4,5,6,7);/q;+1/p-1 |
InChI Key |
HHPGJUSUVKOSAB-UHFFFAOYSA-M |
Canonical SMILES |
C1(=O)NC(=NN1)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


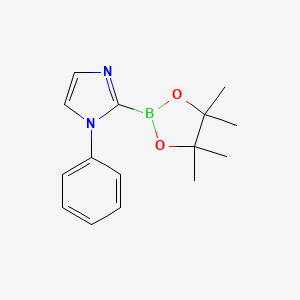
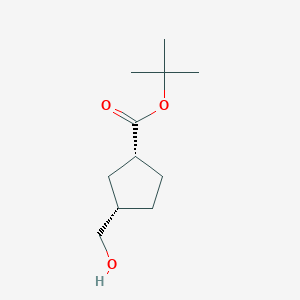
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
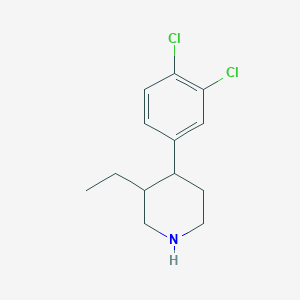
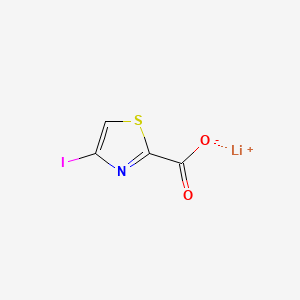
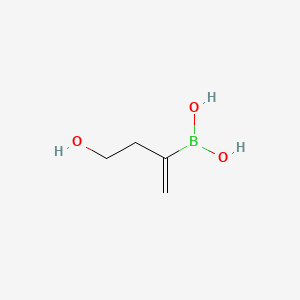
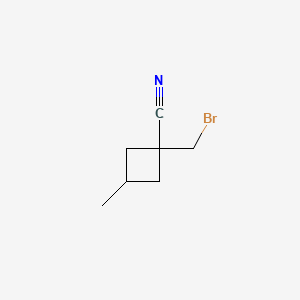
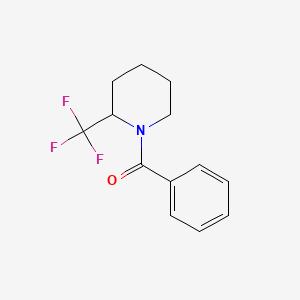
![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
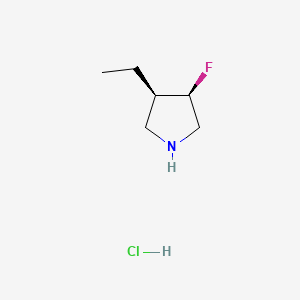
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)
